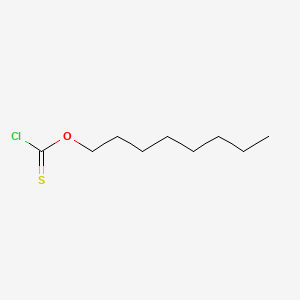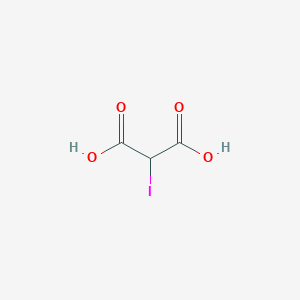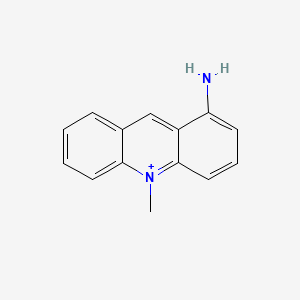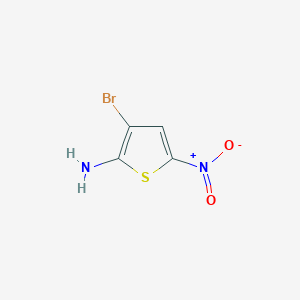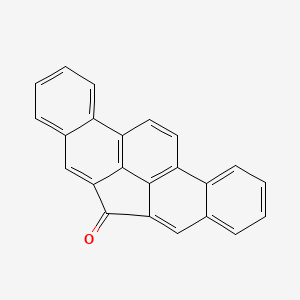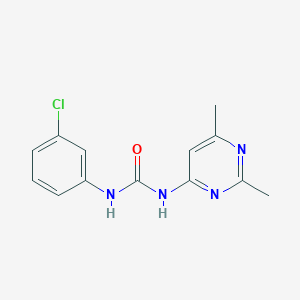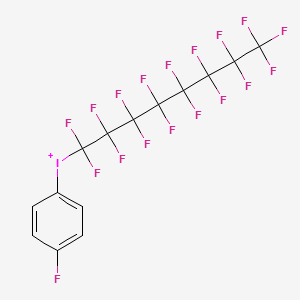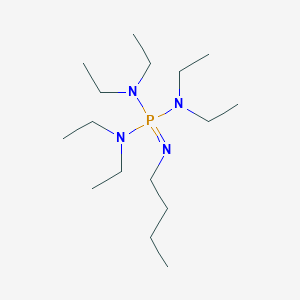![molecular formula C11H14OS B14426754 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol CAS No. 83022-85-9](/img/structure/B14426754.png)
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl ring attached to an ethan-1-ol group, with a phenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a phenylsulfanyl group.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol group is oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenyl group or the ethan-1-ol group to an ethane group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions (e.g., basic or acidic medium).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl or ethane derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may confer stability and specificity to the compound’s interactions, while the ethan-1-ol group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-pyridinyl)ethanone
Uniqueness
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the cyclopropyl ring and phenylsulfanyl group also contributes to its unique properties and applications.
Propriétés
Numéro CAS |
83022-85-9 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-(1-phenylsulfanylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14OS/c12-9-8-11(6-7-11)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clé InChI |
MYGZPKIWQJZTPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCO)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



